REACTION_CXSMILES
|
N12CCN(CC1)CC2.OO.[N:11]12[CH2:18][CH2:17][N+:14]([O-:19])([CH2:15][CH2:16]1)[CH2:13][CH2:12]2.[F:20][B-:21]([F:24])([F:23])[F:22].[Na+].[F:26][B-:27]([F:30])([F:29])[F:28].[H+].[F:32]F>C(#N)C>[N:11]12[CH2:18][CH2:17][N+:14]([O-:19])([CH2:15][CH2:16]1)[CH2:13][CH2:12]2.[F:20][B-:21]([F:24])([F:23])[F:22].[F:26][B-:27]([F:30])([F:29])[F:28].[OH:19][N+:14]12[CH2:17][CH2:18][N+:11]([F:32])([CH2:16][CH2:15]1)[CH2:12][CH2:13]2 |f:3.4,5.6,10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12CCN(CC1)CC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
N12CC[N+](CC1)(CC2)[O-]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[Na+]
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was evaporated
|
Type
|
WASH
|
Details
|
the remaining solid washed with acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N12CC[N+](CC1)(CC2)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
F[B-](F)(F)F.F[B-](F)(F)F.O[N+]12CC[N+](CC1)(CC2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N12CCN(CC1)CC2.OO.[N:11]12[CH2:18][CH2:17][N+:14]([O-:19])([CH2:15][CH2:16]1)[CH2:13][CH2:12]2.[F:20][B-:21]([F:24])([F:23])[F:22].[Na+].[F:26][B-:27]([F:30])([F:29])[F:28].[H+].[F:32]F>C(#N)C>[N:11]12[CH2:18][CH2:17][N+:14]([O-:19])([CH2:15][CH2:16]1)[CH2:13][CH2:12]2.[F:20][B-:21]([F:24])([F:23])[F:22].[F:26][B-:27]([F:30])([F:29])[F:28].[OH:19][N+:14]12[CH2:17][CH2:18][N+:11]([F:32])([CH2:16][CH2:15]1)[CH2:12][CH2:13]2 |f:3.4,5.6,10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12CCN(CC1)CC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
N12CC[N+](CC1)(CC2)[O-]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[Na+]
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was evaporated
|
Type
|
WASH
|
Details
|
the remaining solid washed with acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N12CC[N+](CC1)(CC2)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
F[B-](F)(F)F.F[B-](F)(F)F.O[N+]12CC[N+](CC1)(CC2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |